2-(4-Bromophenyl)spiro[3.3]heptan-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of similar spirocyclic compounds has been reported in the literature. For example, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed. Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis
2-(4-Bromophenyl)spiro[3.3]heptan-2-amine is a chemical compound with the formula C13H18BrN. It features a spiro ring system containing two cyclic structures attached to a common carbon atom.Scientific Research Applications
Radical Behavior and Structural Similarity
- Spiro[3.3]heptan-3-yl and spiro[3.3]heptan-2-yl radicals, structurally similar to cyclobutyl radicals, were generated and studied, showing significant rearrangement at temperatures above 290 K (Roberts, Walton, & Maillard, 1986).
Formation of Spirocyclic Compounds
- Palladium-mediated transformation of certain pyridinones with a (2-bromophenyl)ethyl substituent leads to the formation of spirocyclic products, possibly through acyliminium ion intermediates (Satyanarayana & Maier, 2008).
Applications in Organic Light Emitting Diodes (OLEDs)
- A spiro-type host material was synthesized for use in blue light-emitting diodes (LEDs), demonstrating effective electronic properties and efficiencies (Kim et al., 2009).
Synthesis of Spirocyclic Systems
- Synthesis of spirocyclic systems based on 1-(2-Bromomethylphenyl)-1-cyclopentanecarbonitrile was explored, leading to novel condensed spirocyclic systems (Kisel, Kostyrko, & Kovtunenko, 2002).
Antimicrobial and Antioxidant Activity of Spiro-Derivatives
- Microwave-assisted synthesis of spiro-derivatives showed promising antioxidant activities but weak antimicrobial activity (Youssef & Amin, 2010).
Synthesis of Fluorinated Building Blocks
- Synthesis of amino group-containing building blocks and fluorinated analogs based on the spiro[3.3]heptane motif was achieved, potentially useful in medicinal chemistry (Chernykh et al., 2016).
Photoresponse in Solar Cells
- A spiro-linked molecule was employed as a secondary absorber in solid-state excitonic solar cells, improving short-circuit current and power conversion efficiency (Driscoll et al., 2010).
Properties
IUPAC Name |
2-(4-bromophenyl)spiro[3.3]heptan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN/c14-11-4-2-10(3-5-11)13(15)8-12(9-13)6-1-7-12/h2-5H,1,6-9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSNCEIELJNIMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C3=CC=C(C=C3)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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